Nalpha-[(2s)-2-{[[(1r)-1-Amino-3-Phenylpropyl](Hydroxy)phosphoryl]methyl}-4-Methylpentanoyl]-L-Tryptophanamide
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Overview
Description
DG013A is a phosphinic acid tripeptide mimetic inhibitor. It is known for its ability to inhibit endoplasmic reticulum aminopeptidase 1 (ERAP1) and endoplasmic reticulum aminopeptidase 2 (ERAP2) with IC50 values of 33 nM and 11 nM, respectively . This compound has shown potential in the research of autoimmune diseases and cancer .
Preparation Methods
The synthesis of DG013A involves a stereoselective route to ensure high enantiomeric and diastereomeric purity . The synthetic route includes the following steps:
Formation of the phosphinic acid moiety: This involves the reaction of a suitable phosphinic acid precursor with a tripeptide scaffold.
Coupling reactions: The tripeptide scaffold is coupled with the phosphinic acid moiety under specific conditions to form the desired compound.
Purification: The final product is purified using techniques such as chromatography to achieve high purity.
Chemical Reactions Analysis
DG013A undergoes various chemical reactions, including:
Inhibition reactions: It inhibits ERAP1 and ERAP2 by binding to their active sites, preventing the trimming of antigenic peptides.
Substitution reactions: The compound can undergo substitution reactions at the phosphinic acid moiety, leading to the formation of analogues with different properties.
Common reagents used in these reactions include phosphinic acid precursors, tripeptide scaffolds, and coupling agents. The major products formed from these reactions are analogues of DG013A with varying inhibitory activities .
Scientific Research Applications
DG013A has several scientific research applications:
Autoimmune diseases: It is used to study the role of ERAP1 and ERAP2 in autoimmune diseases by inhibiting their activity and observing the effects on antigen presentation.
Cancer research: DG013A is used to investigate the role of ERAP1 and ERAP2 in cancer immunotherapy.
Biological studies: The compound is used as a tool to understand the molecular mechanisms of antigen processing and presentation.
Mechanism of Action
DG013A exerts its effects by inhibiting the activity of ERAP1 and ERAP2. These enzymes are involved in the trimming of antigenic peptides for presentation on major histocompatibility complex class I molecules. By inhibiting these enzymes, DG013A alters the repertoire of peptides presented on the cell surface, potentially enhancing immune responses against tumors and modulating immune responses in autoimmune diseases .
Comparison with Similar Compounds
DG013A is unique due to its high affinity and selectivity for ERAP1 and ERAP2. Similar compounds include:
Phosphinic acid tripeptide analogues: These compounds share a similar structure and mechanism of action but may have different affinities and selectivities for ERAP1 and ERAP2.
Other ERAP inhibitors: Compounds such as those targeting insulin-regulated aminopeptidase (IRAP) also share similarities with DG013A but have different molecular targets and applications.
DG013A stands out due to its potent inhibitory activity and its application in both autoimmune disease and cancer research .
Properties
Molecular Formula |
C27H37N4O4P |
---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
[(2S)-2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]-4-methylpentyl]-[(1R)-1-amino-3-phenylpropyl]phosphinic acid |
InChI |
InChI=1S/C27H37N4O4P/c1-18(2)14-21(17-36(34,35)25(28)13-12-19-8-4-3-5-9-19)27(33)31-24(26(29)32)15-20-16-30-23-11-7-6-10-22(20)23/h3-11,16,18,21,24-25,30H,12-15,17,28H2,1-2H3,(H2,29,32)(H,31,33)(H,34,35)/t21-,24+,25-/m1/s1 |
InChI Key |
QKFOTLXPIIESQI-IEZKXTBUSA-N |
Isomeric SMILES |
CC(C)C[C@H](CP(=O)([C@H](CCC1=CC=CC=C1)N)O)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N |
Canonical SMILES |
CC(C)CC(CP(=O)(C(CCC1=CC=CC=C1)N)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N |
Origin of Product |
United States |
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